![molecular formula C17H20ClN7 B2733729 N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-46-1](/img/structure/B2733729.png)
N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
This compound is a derivative of 1-H-pyrazole-3-carboxamide . It incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole . It also contains a 1-amino-4-methylpiperazine group .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecule’s electrophilic addition site is 4-N in the piperazine group . The site for nucleophilic attack is both 13-C and 15-C in the quinoline group .Chemical Reactions Analysis
The compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . These compounds exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. Its structure combines a piperazine moiety with a 1,2,4-triazole ring, which may contribute to its activity against bacterial pathogens .
- The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors with selectivity for inhibition of PKB (protein kinase B) over PKA (protein kinase A) .
- Piperazine derivatives, including this compound, have been explored as potential treatments for neurodegenerative conditions such as Parkinson’s and Alzheimer’s disease .
- Piperazine compounds are sometimes used illicitly as psychoactive substances for recreational purposes .
Antibacterial Activity
Antitubercular Agents
Kinase Inhibition
Neurodegenerative Diseases
Psychoactive Properties
Pharmacokinetics Modulation
properties
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN7/c1-23-6-8-25(9-7-23)17-21-15(14-11-19-24(2)16(14)22-17)20-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRGUCIYIMYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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